

Technical Guide: Cross-Reactivity Profiling of 3-Methylpentane-2-sulfonamide

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Compound of Interest

Compound Name: 3-Methylpentane-2-sulfonamide

CAS No.: 1249349-30-1

Cat. No.: B1527945

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Executive Summary

3-Methylpentane-2-sulfonamide (CAS: 1249349-30-1) represents a distinct class of aliphatic sulfonamides, structurally divergent from the clinically ubiquitous aromatic sulfonamides (arylamines). This guide provides a technical comparison of its cross-reactivity profile against legacy sulfonamide scaffolds.

For researchers and drug developers, this compound serves as a critical negative control reference and a "safety-by-design" scaffold. Its performance is defined by a lack of immunogenic cross-reactivity with antibiotic sulfonamides (e.g., Sulfamethoxazole) and a distinct enzymatic inhibition profile.

Structural Determinants of Cross-Reactivity

The "sulfa allergy" is frequently misunderstood as a class-wide effect. Scientifically, it is driven by specific structural motifs—primarily the N4-arylamine.

Comparative Analysis: Aliphatic vs. Aromatic Scaffolds

Feature	3-Methylpentane-2-sulfonamide	Sulfamethoxazole (SMX)	Celecoxib
Classification	Aliphatic Sulfonamide	Antibiotic Sulfonamide (Arylamine)	Non-Antibiotic Aromatic Sulfonamide
Core Structure	Saturated Alkyl Chain	Benzene ring + N4-Amino group	Benzene ring + Pyrazole (No N4-Amino)
Metabolic Risk	Low: No aromatic amine to oxidize.	High: CYP2C9 oxidizes N4-amine to reactive hydroxylamines & nitroso species.[1]	Low: Lacks N4-amine; does not form nitroso-haptens.
Immunogenicity	Negligible (Haptenization unlikely).	High (Forms covalent adducts with proteins).	Low (Distinct side chain).
CA Inhibition	Predicted Low/Weak (Lack of aromatic stacking).	Moderate to High (CA Isoforms).	High (Specific CA-II affinity).

Mechanistic Insight: The Hapten Hypothesis

The primary driver of sulfonamide hypersensitivity is the metabolic activation of the N4-aromatic amine.

- **Mechanism:** The N4-amine is oxidized by CYP2C9 to a hydroxylamine, then to a nitroso species. This nitroso intermediate acts as a hapten, binding covalently to self-proteins (e.g., albumin), triggering a T-cell mediated immune response (Type IV Hypersensitivity).
- **3-Methylpentane-2-sulfonamide Advantage:** Lacking an aromatic ring and the N4-amine, it cannot undergo this toxification pathway. It is chemically incapable of generating the specific immunogens responsible for SJS/TEN associated with antibiotic sulfonamides.

Experimental Protocols for Validation

To validate the safety profile of **3-Methylpentane-2-sulfonamide** in a drug development pipeline, the following self-validating protocols are recommended.

Protocol A: In Vitro T-Cell Priming (LTT Surrogate)

Objective: Confirm lack of cross-reactivity in PBMC samples sensitized to Sulfamethoxazole.

Methodology:

- Sample Collection: Isolate PBMCs from donors with confirmed history of SMX hypersensitivity using Ficoll-Paque density gradient centrifugation.
- Culture Conditions: Resuspend PBMCs (

 cells/mL) in RPMI-1640 supplemented with 10% autologous human serum.
- Challenge:
 - Negative Control: DMSO (0.1%).
 - Positive Control: Sulfamethoxazole-Nitroso (SMX-NO) metabolite (synthetic) at 10–50 μM .
 - Test Compound: **3-Methylpentane-2-sulfonamide** at equimolar concentrations (10–100 μM).
- Incubation: Culture for 6 days at 37°C, 5% CO₂.
- Readout: Add [³H]-thymidine (0.5 $\mu\text{Ci}/\text{well}$) for the final 16 hours. Measure proliferation via scintillation counting.
 - Validity Criteria: Stimulation Index (SI) for Positive Control > 2.0.
 - Success Metric: SI for **3-Methylpentane-2-sulfonamide** < 1.5 (comparable to Negative Control).

Protocol B: Carbonic Anhydrase (CA) Inhibition Assay

Objective: Assess off-target binding affinity. Aliphatic sulfonamides often exhibit lower affinity for CA-II compared to aromatic analogs due to the lack of

-stacking interactions within the enzyme active site.

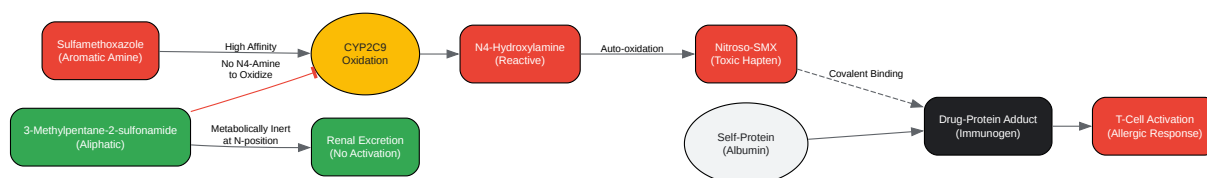
Methodology:

- Enzyme Prep: Recombinant Human CA-I and CA-II (Sigma-Aldrich).
- Substrate: 4-Nitrophenyl acetate (4-NPA).
- Reaction Buffer: 50 mM Tris-SO₄ (pH 7.6).
- Workflow:
 - Incubate Enzyme (100 nM) with Test Compound (0.1 nM – 10 μM) for 15 mins at 25°C.
 - Add 4-NPA (3 mM) to initiate reaction.
 - Monitor absorbance at 400 nm (formation of 4-nitrophenolate) for 30 mins.
- Data Analysis: Fit initial velocity () vs. log[Inhibitor] to a sigmoidal dose-response curve to determine .
 - Expectation: Aromatic sulfonamides (Acetazolamide control) nM range. **3-Methylpentane-2-sulfonamide** μM to mM range (Low affinity).

Visualizing the Pathways

Diagram 1: Metabolic Activation & Immunogenicity Risks

This diagram illustrates why the aliphatic structure of **3-Methylpentane-2-sulfonamide** bypasses the toxicity pathway of antibiotic sulfonamides.

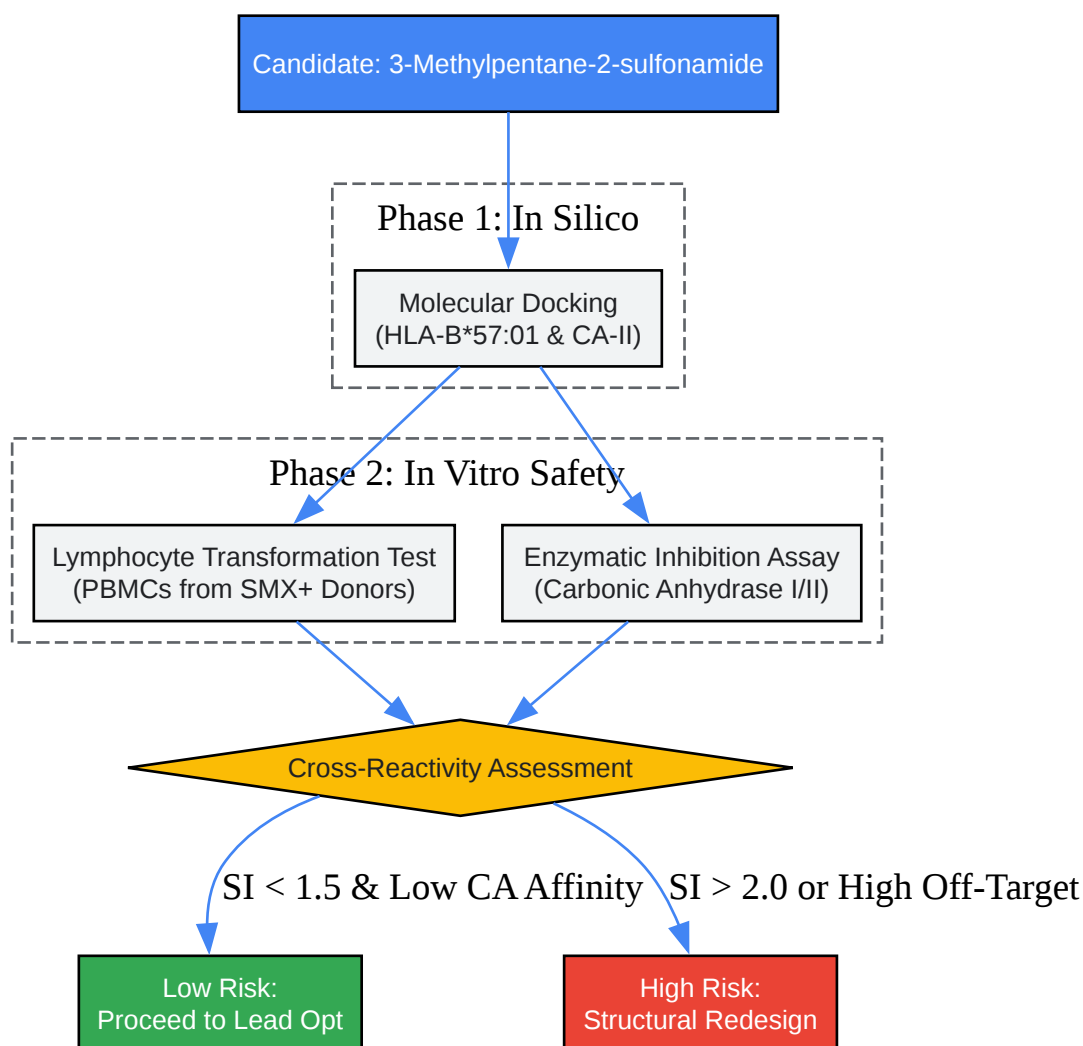


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Caption: Comparative metabolic fate. The aliphatic **3-Methylpentane-2-sulfonamide** evades the CYP2C9 toxification pathway that renders aromatic sulfonamides immunogenic.

Diagram 2: Experimental Workflow for Cross-Reactivity

A logical flow for assessing the compound in a drug discovery setting.



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Caption: Step-wise validation workflow ensuring the candidate compound meets safety thresholds before in vivo progression.

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